

Physical and chemical characteristics of 2-Fluoro-4-picoline

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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyridine

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An In-depth Technical Guide to 2-Fluoro-4-picoline: Physical and Chemical Characteristics

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-4-picoline (also known as **2-Fluoro-4-methylpyridine**), a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed data, experimental protocols, and visualizations to support its application in research and manufacturing.

Physical Characteristics

2-Fluoro-4-picoline is a colorless to light yellow, transparent liquid under standard conditions.^[1] Its key physical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup. While a precise melting point is not readily available in the literature, its liquid state at room temperature indicates a melting point below ambient temperatures. Similarly, specific solubility data in various solvents is not extensively published, but its structural analogue, 2-picoline, is miscible with water and most organic solvents.^[2]

Table 1: Physical Properties of 2-Fluoro-4-picoline

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ FN	[3][4][5]
Molecular Weight	111.12 g/mol	[1][4][6]
Appearance	Colorless to light yellow transparent liquid	[3]
Density	1.078 g/mL at 25 °C	[4]
~1.1 ± 0.1 g/cm ³	[3]	
Boiling Point	160-161 °C (lit.)	[4][7]
161.4 ± 20.0 °C at 760 mmHg	[3]	
155-156 °C	[5]	
Refractive Index	n _{20/D} 1.472 (lit.)	[1][4]
Flash Point	51.4 ± 21.8 °C	[3]
CAS Number	461-87-0	[3][4][6]

Chemical Characteristics

The chemical behavior of 2-Fluoro-4-picoline is defined by the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring. This substitution pattern makes it a valuable and versatile intermediate in organic synthesis.

Reactivity and Stability: The presence of a fluorine atom at the 2-position enhances the reactivity of the pyridine ring towards nucleophilic substitution, making it a preferred choice for creating complex fluorinated pyridine derivatives.[3] These derivatives are often explored in drug development for their potential to improve metabolic stability and bioavailability.[3] The compound is generally stable under recommended storage conditions.[3]

Incompatibilities: To maintain its integrity, 2-Fluoro-4-picoline should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Table 2: Chemical Identifiers of 2-Fluoro-4-picoline

Identifier	Value	Source(s)
IUPAC Name	2-fluoro-4-methylpyridine	[5][6]
Synonyms	2-Fluoro-4-picoline, 4-methyl-2-fluoropyridine	[3][4][6]
SMILES	<chem>Cc1ccnc(F)c1</chem>	[4][5]
InChI	1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3	[4][6]
InChIKey	ZBFAXMKJADVOGH-UHFFFAOYSA-N	[4][5][6]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and quality control of 2-Fluoro-4-picoline. While full, detailed spectra are best obtained from dedicated databases, the expected characteristics are described below based on its structure and data from analogous compounds.

- ^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The aromatic protons will exhibit splitting patterns (doublets and triplets) due to coupling with each other and potentially with the fluorine atom. The methyl group protons should appear as a singlet, likely in the range of 2.2-2.6 ppm.
- ^{13}C NMR:** The carbon NMR spectrum will show six distinct signals. The carbon atom bonded to the fluorine (C2) will appear as a doublet with a large C-F coupling constant. The other ring carbons and the methyl carbon will have characteristic chemical shifts. A ^{13}C NMR spectrum is noted as being available in the literature.[6]
- IR Spectroscopy:** The infrared spectrum will display characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and a strong C-F stretching band. FTIR and ATR-IR spectra for this compound are available from commercial sources.[6]

Experimental Protocols

Synthesis of 2-Fluoro-4-picoline

A common method for the synthesis of 2-fluoropyridines is through a modified Balz-Schiemann reaction, starting from the corresponding aminopyridine. The following is a generalized protocol based on this transformation.

Objective: To synthesize 2-Fluoro-4-picoline from 2-Amino-4-methylpyridine.

Materials:

- 2-Amino-4-methylpyridine
- Tetrafluoroboric acid (HBF_4)
- Sodium nitrite (NaNO_2)
- An inert, high-boiling point solvent (e.g., xylene)
- Standard laboratory glassware and safety equipment

Procedure:

- **Diazotization:** 2-Amino-4-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid at a low temperature (typically 0-5 °C) to form the pyridylammonium tetrafluoroborate salt.
- A cooled aqueous solution of sodium nitrite is added dropwise to the suspension while vigorously stirring and maintaining the low temperature. This step forms the diazonium tetrafluoroborate salt.
- **Fluorination (Balz-Schiemann):** The intermediate diazonium salt is isolated by filtration, washed with a cold solvent (e.g., ether), and thoroughly dried.
- The dried diazonium salt is then subjected to thermal decomposition in an inert, high-boiling point solvent. The salt decomposes to yield 2-Fluoro-4-picoline, nitrogen gas, and boron trifluoride.

- Purification: The reaction mixture is cooled, and the product is isolated, typically through extraction and subsequent distillation under reduced pressure to yield the pure liquid product.

Note: This is a generalized procedure. Researchers should consult specific literature for optimized reaction conditions and safety precautions, especially when handling diazonium salts, which can be explosive when dry.

Safe Handling and Storage

Handling:

- Work in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Keep away from heat, sparks, open flames, and other ignition sources as the compound is flammable.^[1]
- Take precautionary measures against static discharge. Use only non-sparking tools.
- Avoid breathing vapors or mist.
- Avoid contact with skin and eyes.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- The recommended storage condition is room temperature.^[7]

Applications in Drug Discovery and Development

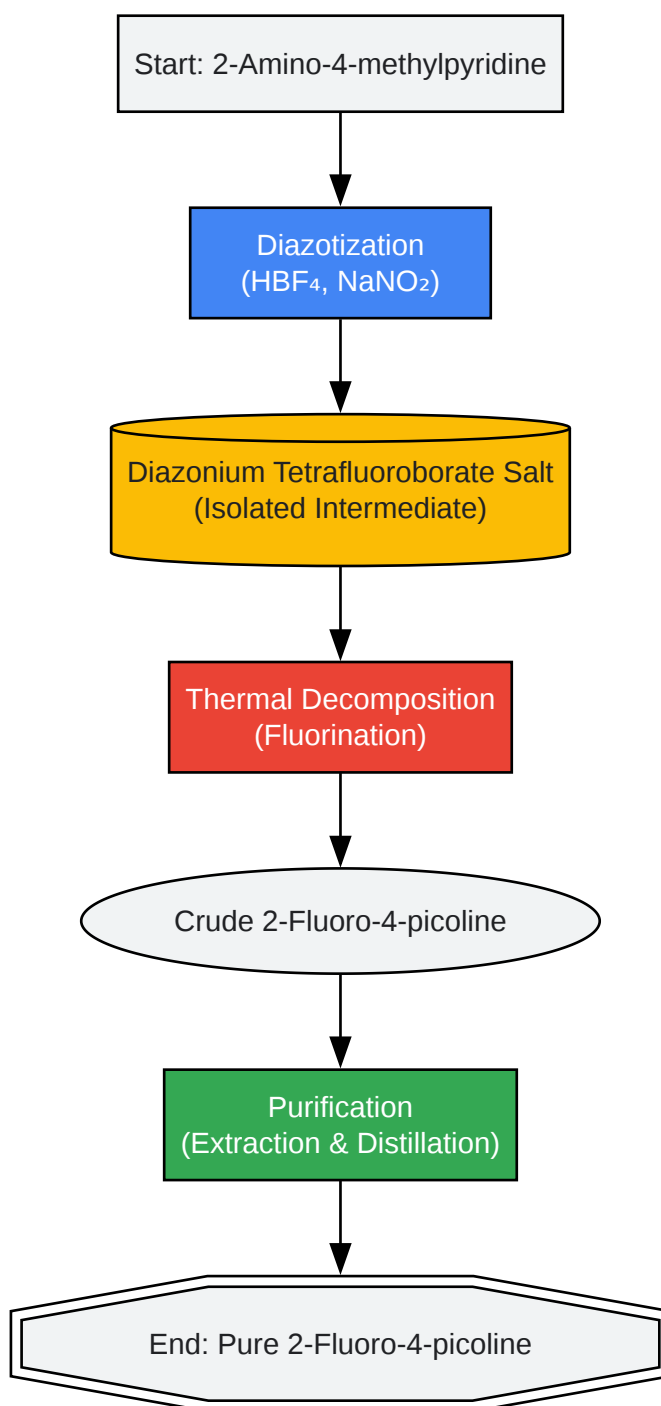
2-Fluoro-4-picoline is a critical intermediate in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic

and pharmacodynamic properties of a drug candidate, often leading to enhanced potency, improved metabolic stability, and better membrane permeability.

It serves as a precursor for more complex fluorinated pyridine derivatives used in the development of pharmaceuticals and agrochemicals.[3] For instance, it is a building block for compounds investigated as acetylcholine release-enhancing agents and p38 MAP kinase inhibitors.[4]

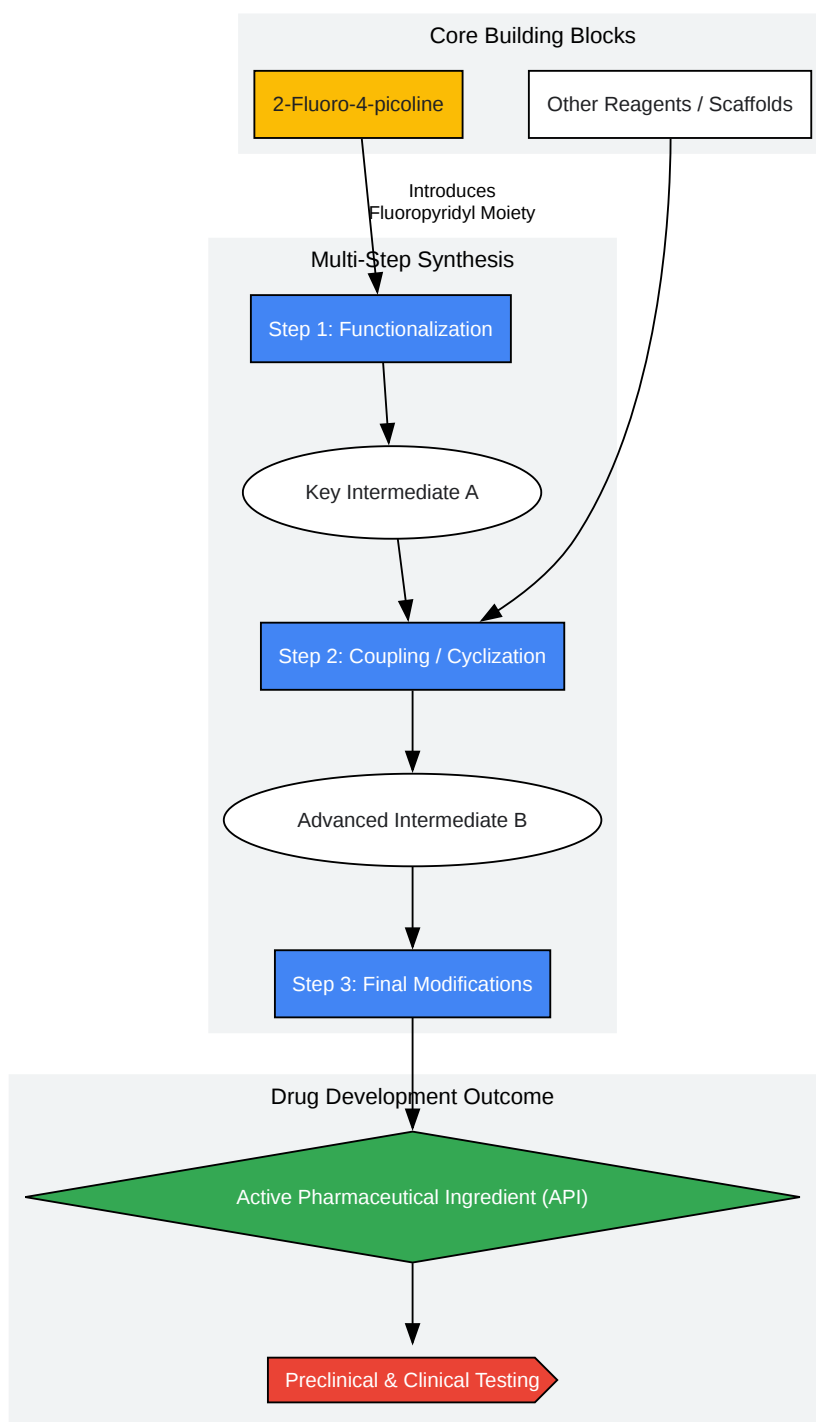
Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving 2-Fluoro-4-picoline.



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Caption: Generalized workflow for the synthesis of 2-Fluoro-4-picoline.



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References

- 1. 2-Fluoro-4-methylpyridine(461-87-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. innospk.com [innospk.com]
- 4. 2-氟-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Fluoro-4-methylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 6. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrsc [chemsrc.com]
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